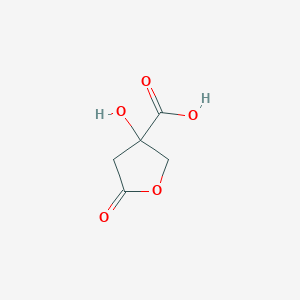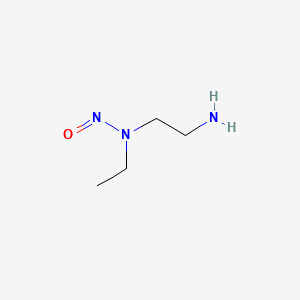
(2-Aminoethyl)(ethyl)nitrosoamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(ethyl)nitrosoamine is an organic compound with the molecular formula C4H11N3O. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including food, water, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of ethylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C2H5NH2 + HNO2 → C2H5N(NO)H + H2O} ] This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrosamine product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction and ensuring the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(2-Aminoethyl)(ethyl)nitrosoamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: The compound is studied for its potential biological effects, including its role as a carcinogen.
Medicine: Research is ongoing to understand its impact on human health and its potential use in drug development.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine involves its interaction with cellular components, leading to the formation of DNA adducts. This process is mediated by the nitroso group, which can undergo metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in industrial settings.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine is unique due to its specific structure and reactivity. Its ability to form stable nitroso derivatives makes it valuable in synthetic chemistry. Additionally, its potential biological effects make it a compound of interest in toxicological studies .
Propriétés
Formule moléculaire |
C4H11N3O |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-N-ethylnitrous amide |
InChI |
InChI=1S/C4H11N3O/c1-2-7(6-8)4-3-5/h2-5H2,1H3 |
Clé InChI |
AEQYGACQMJFSEU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


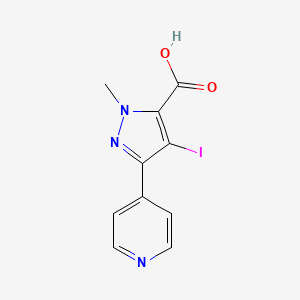

![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
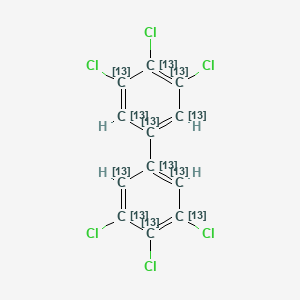
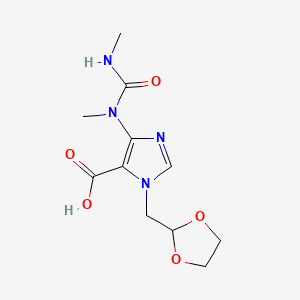
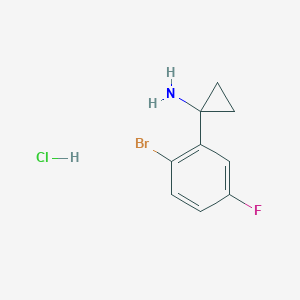
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
